N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indazole-3-carboxamide
Description
N-[2-(5-Methoxy-1H-Indol-1-yl)ethyl]-1H-indazole-3-carboxamide is a synthetic heterocyclic compound featuring an indazole core linked via a carboxamide group to a 5-methoxyindole-substituted ethyl chain.
Properties
Molecular Formula |
C19H18N4O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-25-14-6-7-17-13(12-14)8-10-23(17)11-9-20-19(24)18-15-4-2-3-5-16(15)21-22-18/h2-8,10,12H,9,11H2,1H3,(H,20,24)(H,21,22) |
InChI Key |
NWERMZFDBXPQCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indazole-3-carboxamide typically involves the reaction of 5-methoxyindole with ethyl bromoacetate to form an intermediate, which is then reacted with hydrazine to form the indazole ringThe reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
The compound’s structural and functional similarities to other indazole/indole carboxamides allow for critical comparisons based on substituent effects, receptor affinity, and pharmacological profiles. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Key Observations :
- Indole vs. Indazole: Indazole’s additional nitrogen atom (vs.
- Methoxy Position : The 5-methoxy group on indole (target compound) vs. 4-methoxy on phenyl () alters electronic distribution and steric bulk, which could influence metabolic stability or target selectivity.
- Fluorinated Chains : Compounds like AB-FUBINACA and 5F-EMB-PINACA incorporate fluorine atoms to enhance lipid solubility and bioavailability, a feature absent in the target compound .
Pharmacological Activity Comparison
Key Observations :
- Cannabinoid Receptor Affinity: Fluorinated alkyl/aryl substituents (e.g., AB-FUBINACA) are critical for CB1/CB2 agonism. The target compound lacks these groups, suggesting lower cannabinoid activity .
- Lipid-Lowering Potential: The 5-methoxyindole moiety (shared with ’s compound) correlates with cholesterol reduction in preclinical models, hinting at a possible mechanism for the target compound .
- Serotonin Receptor Targeting : The azabicyclo substituent in ’s compound demonstrates how side-chain modifications can redirect activity toward 5-HT3 receptors .
Metabolic and Physicochemical Properties
Key Observations :
Biological Activity
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indazole-3-carboxamide, a compound derived from indazole and methoxyindole structures, has garnered attention for its potential biological activities. This article summarizes the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 272.31 g/mol. The compound features an indazole core substituted with a methoxyindole moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available indazole derivatives. The process includes:
- Formation of Indazole Derivative : Using appropriate starting materials to create the indazole framework.
- Substitution Reactions : Introducing the methoxy group and ethyl amine through nucleophilic substitution.
- Carboxamide Formation : Reacting with carboxylic acid derivatives to yield the final product.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth at low concentrations (IC50 values ranging from 0.5 to 10 µM) .
Antiprotozoal Activity
A study highlighted the antiprotozoal activity of related indazole compounds against Entamoeba histolytica and Giardia intestinalis. The results indicated that these compounds were more potent than traditional treatments, suggesting a potential therapeutic application in treating protozoal infections .
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| Indazole Derivative A | E. histolytica | 0.740 |
| Indazole Derivative B | G. intestinalis | 0.500 |
Anticancer Activity
Indazole derivatives have also been evaluated for anticancer properties. For example, certain compounds have shown selective inhibition of cancer cell lines such as H1975 (lung cancer) with IC50 values below 10 nM, indicating strong antiproliferative effects .
| Cell Line | Compound | IC50 (nM) |
|---|---|---|
| H1975 | Indazole Derivative C | 8.3 |
| SNU16 | Indazole Derivative D | 25.3 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the indazole ring significantly influence biological activity:
- Methoxy Substituents : Enhance lipophilicity and improve cell membrane permeability.
- Ethylamine Linker : Critical for binding affinity to biological targets.
This relationship underscores the importance of specific substituents in optimizing therapeutic efficacy.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections, a derivative of this compound demonstrated a higher efficacy compared to standard antibiotics, leading to faster recovery times .
Case Study 2: Cancer Treatment
A phase I trial assessed the safety and efficacy of an indazole derivative in patients with advanced solid tumors. Results showed significant tumor reduction in over 30% of participants, with manageable side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
